molecular formula C14H16N2O3S B4566034 5-(4-ethoxy-3-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

5-(4-ethoxy-3-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

Cat. No.: B4566034
M. Wt: 292.36 g/mol
InChI Key: QSTXASORHXPZOM-YFHOEESVSA-N
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Description

5-(4-ethoxy-3-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.08816355 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • Antibacterial and Antifungal Activities : Novel derivatives of imidazolidinone, including those related to the query compound, have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents. For example, compounds were synthesized from derivatives by Knoevenagel condensation, showing promising antibacterial and antifungal properties (Badige, Shetty, Lamani, & Khazi, 2009).

Anticancer Properties

  • Anticancer and Antimicrobial Properties : Thiazole and 2-thioxoimidazolidinone derivatives have been prepared and their biological activities studied. These compounds demonstrated both antimicrobial and anticancer properties, suggesting their utility in therapeutic applications against various diseases (Sherif, Eldeen, & Helal, 2013).

Synthetic Applications

  • Versatile Building Block for Novel Molecules : The core structure similar to the query compound has been utilized as a versatile building block in the synthesis of new molecules relevant for medicinal chemistry. These synthesized molecules showed high antitumor and moderate antiviral activity, indicating the structural core's utility in generating biologically active compounds (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014).

Molecular Structure and Activity

  • Structure-Activity Relationship Studies : The molecular structure of thioxothiazolidinone derivatives, including variations similar to the query compound, has been analyzed to understand their biological activities better. These studies provide insights into how structural modifications can influence antimicrobial and potentially anticancer activities, offering a pathway for designing more effective therapeutic agents (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Properties

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-4-19-11-6-5-9(8-12(11)18-3)7-10-13(17)16(2)14(20)15-10/h5-8H,4H2,1-3H3,(H,15,20)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTXASORHXPZOM-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-ethoxy-3-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
Reactant of Route 2
Reactant of Route 2
5-(4-ethoxy-3-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

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